molecular formula C7H14O2 B14602940 2-Ethyl-4-hydroxypentanal CAS No. 61103-73-9

2-Ethyl-4-hydroxypentanal

Cat. No.: B14602940
CAS No.: 61103-73-9
M. Wt: 130.18 g/mol
InChI Key: GSZIPRVFMGBRLY-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxypentanal is an organic compound with the molecular formula C7H14O2. It is a type of aldehyde, characterized by the presence of an aldehyde group (-CHO) and a hydroxyl group (-OH) on its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction between 2-ethylbutanal and formaldehyde under basic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.

Major Products Formed

    Oxidation: 2-Ethyl-4-hydroxypentanoic acid.

    Reduction: 2-Ethyl-4-hydroxypentanol.

    Substitution: Esters of this compound.

Scientific Research Applications

2-Ethyl-4-hydroxypentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxypentanal involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-hydroxyhexanal
  • 2-Methyl-4-hydroxypentanal
  • 2-Ethyl-3-hydroxypentanal

Uniqueness

2-Ethyl-4-hydroxypentanal is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific contexts.

Properties

CAS No.

61103-73-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-4-hydroxypentanal

InChI

InChI=1S/C7H14O2/c1-3-7(5-8)4-6(2)9/h5-7,9H,3-4H2,1-2H3

InChI Key

GSZIPRVFMGBRLY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)O)C=O

Origin of Product

United States

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